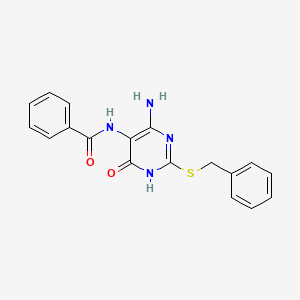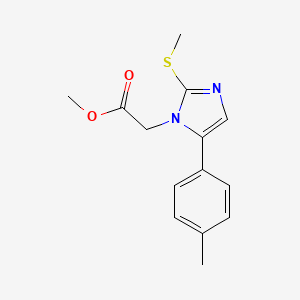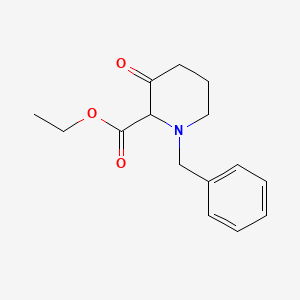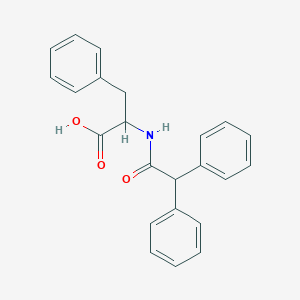
Quinolin-8-yl 2,4-dichlorobenzoate
カタログ番号 B2528401
CAS番号:
328022-59-9
分子量: 318.15
InChIキー: FQHMFUCMMWUVNI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolin-8-yl 2,4-dichlorobenzoate is a chemical compound with the molecular formula C16H9Cl2NO2 . It is a derivative of quinoline, a heterocyclic aromatic compound that is widely used in the field of synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinolin-8-yl 2,4-dichlorobenzoate has been achieved through various methods. One efficient synthesis method involves an O-acylation reaction between 8-hydroxyquinoline and 4-chlorobenzoyl chloride, mediated by triethylamine in acetonitrile under heating at 80 °C for 20 minutes . This protocol is noted for its short reaction time, operational simplicity, and clean reaction profile .Molecular Structure Analysis
The structure of quinolin-8-yl 2,4-dichlorobenzoate has been characterized through a combination of analytical techniques, including NMR, IR, UV-Vis spectroscopy, MS spectrometry, differential scanning calorimetry (DSC), thermogravimetry (TG), and crystallographic studies . X-ray diffraction analyses show that the crystal structure is characterized by C-H···N, C-H···O, Cl···π, and π···π interactions .科学的研究の応用
Synthesis and Chemical Properties
- Quinolin-8-yl 2,4-dichlorobenzoate, as a part of the quinoline derivatives, has been extensively studied for its synthesis and chemical properties. For example, Ismail and Abass (2001) explored the regioselective nucleophilic substitution reactions of 1,3-Dichlorobenzo[f]quinoline, a compound similar in structure to Quinolin-8-yl 2,4-dichlorobenzoate, showing the possibilities of synthesizing various derivatives through different chemical reactions (Ismail & Abass, 2001).
Potential Biological Activities
- Quinoline derivatives have been shown to possess a range of biological activities. For instance, Eswaran et al. (2009) synthesized a new class of quinoline derivatives that demonstrated significant antimicrobial activity, highlighting the potential of quinolin-8-yl 2,4-dichlorobenzoate in similar applications (Eswaran, Adhikari, & Shetty, 2009).
- Additionally, compounds related to Quinolin-8-yl 2,4-dichlorobenzoate, such as quinolin-8-ol derivatives, have shown promise in antimicrobial and antimalarial potential, as demonstrated in a study by Kumar et al. (2022) (Kumar et al., 2022).
Applications in Corrosion Inhibition
- Quinoline derivatives have also found use in corrosion inhibition. For example, Saliyan and Adhikari (2008) investigated the effectiveness of quinolin-5-ylmethylene-3-{[8-(trifluoromethyl)quinolin-4-yl]thio}propanohydrazide, a related compound, as a corrosion inhibitor for mild steel, suggesting potential applications for Quinolin-8-yl 2,4-dichlorobenzoate in similar areas (Saliyan & Adhikari, 2008).
Sensor Development
- Quinoline-based compounds have been used in the development of sensors. Zhou et al. (2012) created a fluorescent sensor based on a quinoline platform, capable of distinguishing cadmium from zinc ions, illustrating the potential for Quinolin-8-yl 2,4-dichlorobenzoate in sensor technology (Zhou et al., 2012).
Plant Growth and Agricultural Applications
- The derivatives of quinoline, including those structurally similar to Quinolin-8-yl 2,4-dichlorobenzoate, have shown potential in agricultural applications, such as in stimulating plant growth and as fungicides. A study by Zavhorodnii et al. (2022) on derivatives of quinoline in plant growth stimulation underlines this potential use (Zavhorodnii et al., 2022).
特性
IUPAC Name |
quinolin-8-yl 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2/c17-11-6-7-12(13(18)9-11)16(20)21-14-5-1-3-10-4-2-8-19-15(10)14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHMFUCMMWUVNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(=O)C3=C(C=C(C=C3)Cl)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-8-yl 2,4-dichlorobenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された




![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[4-(propan-2-yl)phenyl]methanesulfonamide](/img/structure/B2528321.png)
![4-(chloromethyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2528323.png)

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2528331.png)

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2528333.png)
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B2528334.png)
![N-[1-(3-Bromopyridin-2-yl)oxy-2-methylpropan-2-yl]-2-cyanopyridine-3-sulfonamide](/img/structure/B2528335.png)
![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2528336.png)
![4-(3-bromobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2528339.png)
